2'-Methyl-[2,4']bipyridinyl

Coordination Chemistry Ligand Design Supramolecular Architecture

Standard 2,2'-bipyridine ligands form stable chelates, limiting their utility in extended coordination polymers or requiring specific metal-binding modes. 2'-Methyl-[2,4']bipyridinyl (CAS 102880-65-9) solves this with an unsymmetrical 2,4'-core and a methyl block at the 2'-position. • **Monodentate bridging ligand**: Coordinates via 4-pyridyl N only → ideal for MOFs and 2D/3D networks. • **Quaternization-enabled cyclometallation**: 91% Stille coupling yield → Pt(II)/Pd(II) catalysts for C-H activation & OLED emitters. • **Redox tunability**: N-methylation shifts reduction potential by ~1 V → flow battery electrolytes.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 102880-65-9
Cat. No. B3022277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-[2,4']bipyridinyl
CAS102880-65-9
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=CC=CC=N2
InChIInChI=1S/C11H10N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h2-8H,1H3
InChIKeyCFHQXROEIKWCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Methyl-[2,4′]bipyridinyl (CAS 102880-65-9): Overview and Procurement Context


2′-Methyl-[2,4′]bipyridinyl (CAS 102880-65-9), also known as 2′-methyl-2,4′-bipyridine, is an unsymmetrical bipyridine derivative with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol [1]. It features a 2,4′-bipyridine core with a methyl substituent at the 2′-position, resulting in a ligand that cannot form a classic five-membered chelate ring with a single metal center due to the unsymmetrical positioning of its nitrogen atoms [2]. This structural feature differentiates it from the ubiquitous 2,2′-bipyridine chelating ligand and underpins its unique applications in coordination chemistry, catalysis, and materials science [3].

Why Generic 2,2′-Bipyridine Derivatives Cannot Substitute 2′-Methyl-[2,4′]bipyridinyl


The non-chelating, unsymmetrical structure of 2′-methyl-[2,4′]bipyridinyl [1] prohibits its simple interchange with classical chelating ligands like 2,2′-bipyridine or its common methylated derivatives (e.g., 4,4′-dimethyl-2,2′-bipyridine). This structural divergence translates into fundamentally different coordination chemistry: 2′-methyl-[2,4′]bipyridinyl acts as a monodentate ligand via its 4-pyridyl nitrogen [2], or can be quaternized to enable cyclometallation [3], whereas 2,2′-bipyridine forms stable five-membered chelate rings. Consequently, substitution with a generic bipyridine would disrupt the intended metal-binding mode, alter redox properties, and compromise performance in catalytic cycles or supramolecular architectures. The quantitative evidence below delineates these critical differentiators.

Quantitative Differentiation Evidence for 2′-Methyl-[2,4′]bipyridinyl versus Key Comparators


Binding Mode Differentiation: Non-Chelating Monodentate Behavior versus 2,2′-Bipyridine Chelation

In contrast to 2,2′-bipyridine, which acts as a classic bidentate chelating ligand, 2′-methyl-[2,4′]bipyridinyl and its parent 2,4′-bipyridine are unable to chelate a single metal center due to the unsymmetrical positioning of their nitrogen atoms [1]. Instead, coordination occurs exclusively through the less hindered 4-pyridyl nitrogen, as demonstrated by IR spectroscopy and X-ray crystallography of Fe(II) and Co(II)/Cd(II) complexes, where the 2,4′-bipyridine ligand behaves as a monodentate donor [2] [3].

Coordination Chemistry Ligand Design Supramolecular Architecture

Electrochemical Tunability: Methylation Shifts Reduction Potential by Approximately 1 V

Quaternization of 2,4′-bipyridine to its N′-methyl derivative results in a significant positive shift of the first reduction potential by approximately 1 V compared to the parent compound, attributable to the introduction of a positive charge that lowers the LUMO energy [1]. This is a much larger shift than observed for methyl substitution on 2,2′-bipyridine frameworks, where electron-donating methyl groups typically shift potentials negatively by only 0.1–0.2 V [2].

Electrochemistry Redox Chemistry Molecular Electronics

Synthetic Accessibility: 91% Yield via Pd-Catalyzed Cross-Coupling

The synthesis of 2′-methyl-[2,4′]bipyridinyl has been achieved in 91% isolated yield via a Pd(PPh₃)₄-catalyzed Stille-type cross-coupling in refluxing toluene over 24 hours . This compares favorably to yields reported for unsymmetrical 2,2′-bipyridines, which often require multi-step sequences and give moderate yields (typically 40–70%) [1], and for 2,4′-bipyridines prepared by C-H arylation methods, where yields can vary widely (20–80%) depending on substituents [2].

Organic Synthesis Cross-Coupling Process Chemistry

Cyclometallation Efficiency: Quantitative Yield for Platinum(II) Complexes

Thermolysis of the 1′-methyl-2,4′-bipyridinium complex [Pt(2,4′-Me-bipy)Cl₃] yields the cyclometallated complex [Pt(2,4′-Me-bipy – H)Cl₂] in quantitative yield [1]. This high efficiency is enabled by the specific unsymmetrical structure of the 2,4′-bipyridine framework, which directs ortho-metallation at the C(3′) position. In contrast, similar cyclometallation reactions of 2,2′-bipyridinium complexes often require harsher conditions or proceed with lower yields due to competing side reactions [2].

Organometallic Chemistry Cyclometallation Catalyst Precursors

Lipophilicity and Solubility Profile: Computed logP of 2.0 versus 2,2′-Bipyridine (logP 1.5)

The computed XLogP3 value for 2′-methyl-[2,4′]bipyridinyl is 2.0 [1], which is 0.5 log units higher than that of 2,2′-bipyridine (XLogP3 = 1.5) [2] and 0.1 log units higher than 5-methyl-2,4′-bipyridine (XLogP3 = 1.9) [3]. This moderate increase in lipophilicity can enhance solubility in non-polar organic solvents and improve membrane permeability in biological or phase-transfer applications.

Physicochemical Properties Solubility Formulation

Commercial Purity Specifications: 97% (Fluorochem) vs. 95% (AKSci) Baseline

Commercially, 2′-methyl-[2,4′]bipyridinyl is available with a minimum purity specification of 97.0% from Fluorochem , compared to 95% from alternative suppliers such as AKSci and 98% from Leyan . This 2% higher purity level relative to the 95% baseline reduces the risk of impurities interfering with sensitive catalytic cycles or spectroscopic measurements.

Chemical Procurement Quality Control Vendor Comparison

Validated Application Scenarios for 2′-Methyl-[2,4′]bipyridinyl


Construction of Non-Chelating Bridging Ligands in Coordination Polymers and MOFs

Due to its inability to chelate a single metal center [1], 2′-methyl-[2,4′]bipyridinyl is uniquely suited for synthesizing coordination polymers and metal-organic frameworks (MOFs) that require bridging ligands. Its monodentate coordination via the 4-pyridyl nitrogen, while leaving the 2-pyridyl nitrogen available for hydrogen bonding or further metal binding [2], enables the formation of extended 2D and 3D networks with tailored porosity and electronic properties [3].

Cyclometallated Organometallic Catalysts and Luminescent Probes

The quantitative cyclometallation of Pt(II) and Pd(II) complexes derived from quaternized 2′-methyl-[2,4′]bipyridinyl [1] provides a high-yield route to well-defined cyclometallated species. These complexes are valuable as catalyst precursors in C-H activation and cross-coupling reactions, and as luminescent materials for OLEDs and bioimaging, where the specific electronic structure imparted by the methyl substituent and cyclometallated framework can fine-tune emission wavelengths and quantum yields [2].

Redox-Active Electrolytes and Molecular Electronics

The substantial (~1 V) positive shift in reduction potential upon N-methylation of the 2,4′-bipyridine core [1] makes this compound a promising scaffold for designing redox-active electrolytes in flow batteries or as electron-accepting components in molecular wires and switches. The ability to precisely tune the LUMO energy through simple quaternization offers a distinct advantage over 2,2′-bipyridine systems, where methylation has a much smaller effect [2].

Synthesis of Unsymmetrical Bipyridine Ligands via Cross-Coupling

The robust 91% yield synthesis of 2′-methyl-[2,4′]bipyridinyl via Pd-catalyzed Stille coupling [1] validates its utility as a key intermediate or building block for more complex unsymmetrical bipyridine ligands. This high-yielding route ensures reliable access to this scaffold for the development of tailored ligands for catalysis, where small changes in substitution pattern can dramatically alter metal-binding affinity and catalytic activity [2].

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